3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide
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Overview
Description
3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide is a chemical compound with the molecular formula C15H17ClN2OS and a molecular weight of 308.83 g/mol . This compound is characterized by the presence of an amino group, a chlorothiophene ring, and a phenylpropanamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine to form an intermediate, which is then reacted with 3-phenylpropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride
- 3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17ClN2OS |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H17ClN2OS/c1-10(13-7-8-14(16)20-13)18-15(19)9-12(17)11-5-3-2-4-6-11/h2-8,10,12H,9,17H2,1H3,(H,18,19) |
InChI Key |
BHJSUOSPYWNLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
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